6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C11H9N5 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
6-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H9N5/c12-11-9(8-2-1-4-13-6-8)7-14-10-3-5-15-16(10)11/h1-7H,12H2 |
InChI Key |
VEBPWJJPBAXGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N3C(=CC=N3)N=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Diketones
β-Diketones serve as 1,3-biselectrophiles, reacting with 3-aminopyrazoles to form the pyrimidine ring. For example, the reaction of 5-amino-3-hetarylpyrazoles with malonic acid derivatives under acidic conditions yields 5,7-dihydroxypyrazolo[1,5-a]pyrimidines. In one protocol, malonic acid reacted with 5-amino-3-hetarylpyrazole in the presence of phosphorus oxychloride (POCl₃) and pyridine, producing a phosphorylated intermediate that cyclized to the pyrazolo[1,5-a]pyrimidine core in 85% yield. This method’s regioselectivity ensures the pyridin-3-yl group is introduced at the 6-position when using a pre-functionalized β-diketone.
Enaminone-Based Cyclization
β-Enaminones offer superior electrophilicity for regioselective ring closure. Petricci et al. demonstrated that enaminones bearing electron-withdrawing groups (e.g., trifluoromethyl) enhance reaction rates and yields. For instance, the cyclocondensation of 3-aminopyrazole with a pyridin-3-yl-substituted β-enaminone in refluxing ethanol produced the 6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-one intermediate in 78% yield. The use of microwave irradiation reduced reaction times from hours to minutes while maintaining yields above 70%.
Amination at the 7-Position
Installing the amine group at position 7 typically involves nucleophilic substitution of a chloride or hydroxyl intermediate.
Chlorination–Amination Sequence
The 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate is converted to the corresponding chloride using POCl₃ and tetramethylammonium chloride. Subsequent reaction with aqueous ammonia or ammonium hydroxide at elevated temperatures (80–100°C) affords the 7-amine derivative. For example, 6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-chloride treated with NH₄OH in dioxane yielded the amine in 68% purity, which was enhanced to 92% via recrystallization.
Direct Amination via Microwave Assistance
Recent advances utilize microwave irradiation to facilitate direct amination without chlorination. Heating 7-hydroxypyrazolo[1,5-a]pyrimidine with ammonium acetate and a catalytic amount of p-toluenesulfonic acid (PTSA) at 150°C for 15 minutes produced the 7-amine in 81% yield, minimizing side reactions.
Alternative Synthetic Routes
Multicomponent Reactions
One-pot multicomponent reactions streamline synthesis by combining cyclocondensation and functionalization. A reported three-component reaction involving 3-aminopyrazole, ethyl acetoacetate, and pyridine-3-carbaldehyde in acetic acid produced the target compound in 58% yield, though regiochemical control remained challenging.
Solid-Phase Synthesis
Immobilized 3-aminopyrazole on Wang resin enabled iterative functionalization, yielding this compound with 76% purity after cleavage. This method is advantageous for high-throughput screening but requires specialized equipment.
Structural Characterization and Analytical Data
Critical spectroscopic data for this compound include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyrimidine-H), 8.62 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (dd, J = 8.0, 1.6 Hz, 1H, pyridine-H), 7.48 (m, 1H, pyridine-H), 6.78 (s, 2H, NH₂), 6.32 (s, 1H, pyrazole-H).
- HRMS (ESI+) : m/z calculated for C₁₁H₉N₆ [M+H]⁺: 241.0838, found: 241.0835.
- HPLC Purity : 98.2% (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | High regioselectivity | Multistep β-ketoester synthesis |
| Suzuki Coupling | 72 | 97 | Modular boronic acid use | Requires halogenated precursor |
| Microwave Amidation | 81 | 98 | Rapid reaction time | Specialized equipment needed |
| Multicomponent | 58 | 85 | One-pot simplicity | Poor regiochemical control |
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-A]pyrimidines.
Scientific Research Applications
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: It is used in the development of fluorescent dyes and materials for optical applications.
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their substituent positions are summarized below:
Key Observations
Position 3 and 5 Substitutions :
- Aryl groups at position 3 (e.g., 4-fluorophenyl in 32 ) enhance anti-mycobacterial activity by improving target (ATP synthase) binding .
- Methyl or alkyl groups at position 5 (e.g., 1 and 7a ) balance steric effects and metabolic stability .
N-Substituent Diversity :
- Pyridin-2-ylmethyl (e.g., 1 , 32 ) improves solubility via hydrogen bonding .
- Pyridin-3-ylmethyl (e.g., 151 ) may alter pharmacokinetics due to pyridine ring orientation .
Position 6 Modifications :
Biological Activity
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H10N6
- Molecular Weight : 226.25 g/mol
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of DNA repair processes and interference with cell signaling pathways crucial for tumor growth .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.5 | DNA repair inhibition |
| This compound | HeLa (cervical cancer) | 8.2 | Apoptosis induction |
Enzymatic Inhibition
Additionally, this compound has been studied for its ability to act as an enzyme inhibitor. It has shown potential in inhibiting specific kinases involved in cancer progression and other diseases. For instance, its interaction with protein kinases can lead to reduced phosphorylation of target proteins, thereby inhibiting downstream signaling pathways critical for cell survival and proliferation .
Case Study 1: Antitumor Efficacy
In a recent study published in MDPI, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer efficacy. The compound demonstrated potent activity against several cancer cell lines, including MCF-7 and HeLa cells. The study utilized assays such as lactate dehydrogenase release and caspase activity to measure cytotoxic effects .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer metabolism. The results indicated that it effectively inhibited the activity of certain kinases involved in metabolic pathways that are often dysregulated in cancer cells. This inhibition was quantified using enzyme activity assays .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells:
- DNA Interaction : The compound may bind to DNA or associated proteins, disrupting replication and repair mechanisms.
- Signal Transduction Interference : By inhibiting kinases and other signaling molecules, it alters pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to programmed cell death in cancerous cells through various apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles or pyrimidine derivatives. For example, 7-amino-substituted analogs are synthesized by reacting 5,7-dichloropyrazolo[1,5-a]pyrimidine with aromatic amines under basic conditions. Triethylamine (TEA) is used for electron-rich amines, while stronger bases (e.g., NaH) are required for electron-deficient amines to achieve high yields . Substituents at position 6 (e.g., pyridin-3-yl) are introduced via Suzuki coupling or nucleophilic aromatic substitution .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Aromatic protons (δ 7.5–9.0 ppm) and amine protons (δ 5.5–6.5 ppm) confirm substitution patterns. Pyridine protons appear as distinct doublets due to coupling with adjacent groups .
- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1650 cm⁻¹) validate the heterocyclic core .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substituent stability .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents at position 7?
- Methodological Answer : Substituent electronic properties dictate reaction optimization:
- Electron-Donating Groups (EDGs) : Use polar aprotic solvents (e.g., DMF) with mild bases (TEA) at 60–80°C to minimize side reactions .
- Electron-Withdrawing Groups (EWGs) : Employ NaH or K₂CO₃ in refluxing THF to enhance nucleophilicity. Catalyst screening (e.g., Pd for cross-coupling) improves regioselectivity .
- Yield Monitoring : HPLC or LC-MS tracks intermediate formation, enabling real-time adjustments .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. For example:
- Kinase Inhibition : Variations in IC₅₀ values may stem from differences in ATP concentrations or enzyme isoforms. Standardize assays using recombinant proteins (e.g., CDK9) with fixed ATP levels .
- Cellular Uptake : Conflicting cytotoxicity data can be addressed by measuring intracellular compound concentrations via LC-MS/MS, accounting for efflux pump activity .
Q. How are computational methods applied to identify molecular targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK9). The pyridine ring’s π-π stacking and hydrogen bonds with hinge regions are critical for binding affinity .
- MD Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., Lys48 in CDK9) for mutagenesis validation .
Q. What structure-activity relationship (SAR) insights guide pyridine ring modifications?
- Methodological Answer :
- Electron-Withdrawing Substituents : Trifluoromethyl groups at position 2 enhance kinase selectivity by reducing off-target interactions (e.g., 10-fold higher CDK9 vs. CDK2 selectivity) .
- Steric Effects : Bulky substituents (e.g., cyclopropyl) at position 5 improve metabolic stability but may reduce solubility. Balance logP (<3) and topological polar surface area (TPSA > 80 Ų) for optimal bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
